molecular formula C15H17ClN4O B3003025 N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide CAS No. 2411270-94-3

N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide

Cat. No. B3003025
CAS RN: 2411270-94-3
M. Wt: 304.78
InChI Key: YREWLGQTSHBXIN-UHFFFAOYSA-N
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Description

Pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry . They exhibit a wide range of pharmacological activities and are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .


Synthesis Analysis

Novel 2-aminopyrimidine derivatives have been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring . More specific structural analysis would require detailed spectroscopic data or crystallographic studies, which are not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Future Directions

The future directions in this field could involve the design and synthesis of more novel 2-aminopyrimidine derivatives with potential biological activities . These compounds could be evaluated against various biological targets to discover new drugs with better efficacy and fewer side effects .

properties

IUPAC Name

N-[2-[benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-11-14(21)17-9-10-20(15-18-7-4-8-19-15)12-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREWLGQTSHBXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCNC(=O)CCl)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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